CalFluor 488 Azide

Descripción general

Descripción

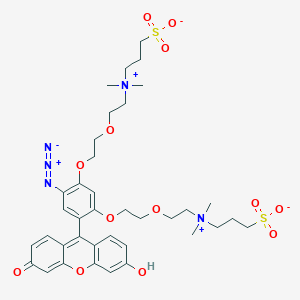

CalFluor 488 Azide is a generic version and structurally identical to the universally recognized FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A dyes, and DyLight™488 . It is a water-soluble fluorogenic azide probe . This azide probe is not fluorescent until it is reacted with alkynes .

Synthesis Analysis

This compound is a versatile and high-quality building block used in the synthesis of complex compounds . It is a reactive, finely-tuned intermediate that can be used as a reagent or specialty chemical . It is used in a strategy to expand the palette of enzymatic halogenation by engineering a reaction pathway rather than substrate selectivity .

Molecular Structure Analysis

The chemical formula of this compound is C37H49N5O13S2 . Its exact mass is 835.28 and its molecular weight is 835.94 .

Chemical Reactions Analysis

This compound reacts with functional groups called alkynes to form a triazole linkage. This reaction can be mediated by copper (Cu-catalyzed) or proceed without any metal catalyst (metal-free).

Physical And Chemical Properties Analysis

This compound is a yellow to orange amorphous solid . It is soluble in water and DMSO . Its absorption and emission wavelengths are 500 nm and 521 nm respectively .

Aplicaciones Científicas De Investigación

Visualization of Biomolecules

CalFluor 488 Azide is used for the sensitive visualization of metabolically labeled molecules in biological systems. A study presents a design based on photoinduced electron transfer, allowing access to a panel of highly fluorogenic azide probes, including CalFluor, with emission maxima ranging from green to far red wavelengths. These probes are used for imaging various alkyne-labeled biomolecules (glycans, DNA, RNA, and proteins) in cells, developing zebrafish, and mouse brain tissue slices under no-wash conditions (Shieh et al., 2015).

Bioorthogonal Chemical Reporter

Azides, like this compound, are used as bioorthogonal chemical reporters for detecting metabolites and post-translational modifications. They can be tagged with probes using selective reactions like the Staudinger ligation, Cu(I)-catalyzed azide-alkyne cycloaddition, or strain-promoted [3 + 2] cycloaddition, making them suitable for biological applications including labeling biomolecules in complex lysates and on live cell surfaces (Agard et al., 2006).

Analyte-Responsive Imaging

This compound, as part of an azide-functionalized fluorophore, can be used for analyte-responsive imaging. For instance, it has been employed in a study for the detection of hydrogen sulfide (H2S) levels in C6 cells and in live zebrafish, using light sheet fluorescence microscopy (LSFM). This demonstrates its utility in visualizing chemical signaling in complex multicellular systems (Hammers et al., 2015).

Bone Imaging

In a unique application, azide-containing compounds like this compound have been shown to unexpectedly target bones. A study using a small-molecule NIR-II dye with an azide group demonstrated higher bone uptakes and improved bone NIR-II imaging quality. This was further applied for osteoporosis imaging, showcasing azide's potential in biological applications beyond its traditional use (Zhang et al., 2021).

Click Chemistry in Drug Discovery

This compound's role in click chemistry, particularly in the copper-(I)-catalyzed 1,2,3-triazole formation from azides, is significant in drug discovery. This reaction is dependable, specific, and biocompatible, making azide-based probes like CalFluor integral to various aspects of drug discovery, including lead finding and proteomics (Kolb & Sharpless, 2003).

Mecanismo De Acción

Target of Action

CalFluor 488 Azide is a fluorogenic azide probe . Its primary targets are alkyne-tagged molecules . Alkynes are a group of organic compounds that contain a carbon-carbon triple bond. They are often used in bioconjugation reactions to label biomolecules for visualization and tracking.

Mode of Action

This compound interacts with its targets through a Cu-catalyzed or metal-free click reaction . This reaction is a type of chemical reaction where a carbon compound with a terminal alkyne group reacts with an azide compound to form a triazole . The click reaction is highly selective, efficient, and biocompatible, making it ideal for labeling biomolecules in complex biological systems.

Biochemical Pathways

The click reaction between this compound and alkyne-tagged molecules results in the formation of a green fluorescent triazole derivative . This derivative can be detected using fluorescence microscopy, allowing for the visualization of the labeled biomolecules. The exact biochemical pathways affected by this process would depend on the specific biomolecules being labeled.

Pharmacokinetics

This compound is a water-soluble probe , which suggests it can be easily distributed in aqueous biological environments.

Result of Action

The result of this compound’s action is the fluorescence of the labeled biomolecules . This fluorescence can be detected and quantified, providing a powerful tool for studying the location, movement, and interactions of the labeled biomolecules in biological systems.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper ions for the Cu-catalyzed click reaction . Additionally, the probe’s fluorescence is best matched for the 488 nm laser lines, which are commonly used in fluorescence microscopy . Therefore, the equipment and conditions used for visualization can also impact the probe’s efficacy and stability.

Direcciones Futuras

The use of CalFluor 488 Azide in biological systems is promising. It enables sensitive visualization of metabolically labeled molecules . The principle of photoinduced electron transfer is used to access a panel of highly fluorogenic azide probes that are activated by conversion to the corresponding triazoles via click chemistry . The future of this compound lies in expanding the reaction scope available to living systems by enabling cellular control of CuAAC .

Análisis Bioquímico

Biochemical Properties

CalFluor 488 Azide interacts with alkyne-tagged biomolecules . The interaction is facilitated through CuAAC reactions . The probe is not fluorescent until it reacts with alkynes . This property enables sensitive biomolecule detection under no-wash conditions .

Cellular Effects

This compound is used for the visualization of alkyne-tagged biomolecules within cells . It is particularly useful when imaging the intracellular environment . The probe’s fluorescence allows for the sensitive visualization of metabolically labeled molecules such as glycans, DNA, RNA, and proteins in cells .

Molecular Mechanism

The molecular mechanism of this compound involves a reaction with alkyne-tagged biomolecules . This reaction is facilitated by Cu-catalyzed or metal-free click chemistry . The probe is not fluorescent until it reacts with alkynes , allowing for the specific detection of these biomolecules.

Propiedades

IUPAC Name |

3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N5O13S2/c1-41(2,11-5-21-56(45,46)47)13-15-51-17-19-53-33-26-36(54-20-18-52-16-14-42(3,4)12-6-22-57(48,49)50)32(39-40-38)25-31(33)37-29-9-7-27(43)23-34(29)55-35-24-28(44)8-10-30(35)37/h7-10,23-26H,5-6,11-22H2,1-4H3,(H-2,43,44,45,46,47,48,49,50) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSDHAKNPDGNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N5O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

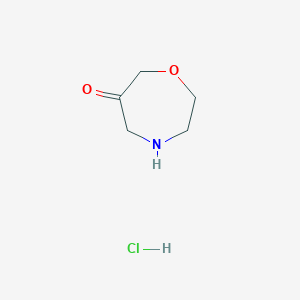

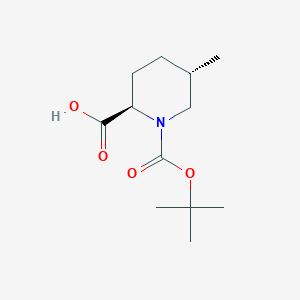

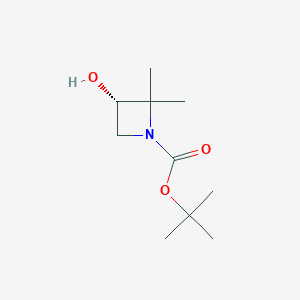

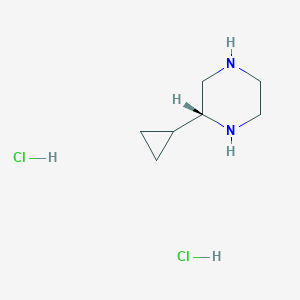

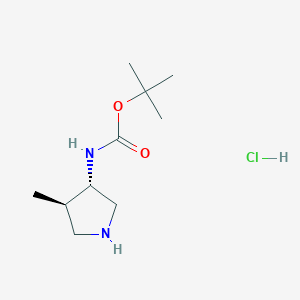

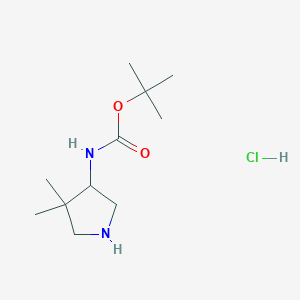

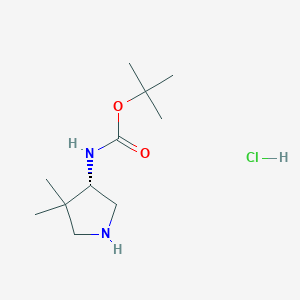

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

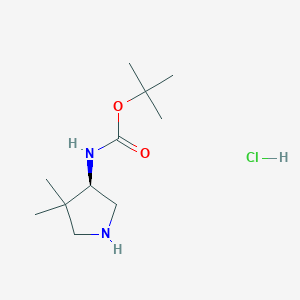

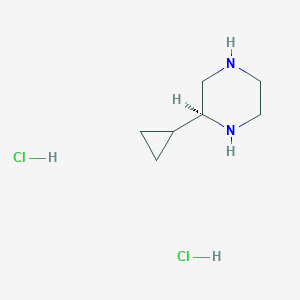

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)